Cas no 1037-02-1 (5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl-)
1037-02-1 structure
Product Name:5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl-
Numero CAS:1037-02-1
MF:C16H9Cl2NO2
MW:318.154162168503
CID:219154
PubChem ID:5394069
Update Time:2025-04-19
5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl-
- 4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- (3,4-dichloro-phenyl)-piperidin-4-yl-methanone, hydrochloride
- 2-Phenyl-4-< 3,4-dichlor-benzyliden> -4H-< 1,3> oxazol-5-on
- 4-(3,4-dichlorobenzoyl)piperidine hydrochloride
- 4-(3,4-dichloro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(3',4'-dichlorobenzylidene)-2-phenyl-4-oxazolone
- 4-[(3,4-dichlorophenyl)carbonyl]piperidine hydrochloride
- AC1Q3B8H
- AG-C-00432
- CTK1I4679
- JSPY-st000280
- SureCN7419542
- T6495721
- (4Z)-4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- NSC-81084
- SR-01000417468-1
- (4Z)-4-(3,4-dichlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- MFCD00125907
- NSC81084
- AKOS001486597
- SR-01000417468
- (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 1037-02-1
-
- Inchi: 1S/C16H9Cl2NO2/c17-12-7-6-10(8-13(12)18)9-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-9H/b14-9-
- Chiave InChI: MYUAUDNSRVTJCU-ZROIWOOFSA-N
- Sorrisi: ClC1=C(C=CC(=C1)/C=C1/C(=O)OC(C2C=CC=CC=2)=N/1)Cl
Proprietà calcolate
- Massa esatta: 317.00117
- Massa monoisotopica: 317.001
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 469
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 4.8
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 453.9°C at 760 mmHg
- Punto di infiammabilità: 228.3°C
- Indice di rifrazione: 1.636
- PSA: 38.66
- LogP: 3.77350
5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl- Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
1037-02-1 (5(4H)-Oxazolone,4-[(3,4-dichlorophenyl)methylene]-2-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti